REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:6]2[N:14]([CH3:15])[CH:13]=[CH:12][C:7]=2[C:8]([Cl:11])=[N:9][CH:10]=1)=[O:4].[OH-].[Na+]>CO>[Cl:11][C:8]1[C:7]2[CH:12]=[CH:13][N:14]([CH3:15])[C:6]=2[C:5]([C:3]([OH:4])=[O:2])=[CH:10][N:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C2=C(C(=NC1)Cl)C=CN2C
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water (50 ml)
|
Type
|
ADDITION
|
Details
|
Solid sodium chloride was added to saturated the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with tetrahydrofuran (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C2=C1C=CN2C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 460 mg | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |